molecular formula C17H25N3O2 B7185558 1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one

1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one

Cat. No.: B7185558
M. Wt: 303.4 g/mol
InChI Key: TUIXWFDKYQMCJF-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one is a complex organic compound featuring a pyridinone core, a piperidine moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-pyridone with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The intermediate product is then coupled with a pyrrolidine derivative to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, often facilitated by reagents like sodium methoxide or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one is unique due to its combination of three distinct heterocyclic systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-18-9-6-15(11-16(18)21)17(22)20-10-5-14(13-20)12-19-7-3-2-4-8-19/h6,9,11,14H,2-5,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXWFDKYQMCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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